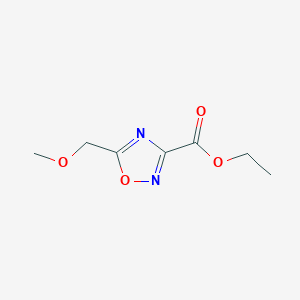
5-Amino-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one is a heterocyclic compound that features both an imidazole ring and a piperidinone moiety. The presence of these two functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis. The imidazole ring is known for its biological activity, while the piperidinone moiety is often found in pharmacologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one typically involves the construction of the imidazole ring followed by the formation of the piperidinone structure. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the imidazole ring can be synthesized using a multicomponent reaction involving an aldehyde, an amine, and a nitrile . The piperidinone moiety can then be introduced through a subsequent cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated synthesis platforms to achieve efficient and scalable production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazole and piperidinone derivatives .
Applications De Recherche Scientifique
5-Amino-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Mécanisme D'action
The mechanism of action of 5-Amino-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The piperidinone moiety may interact with receptors or other proteins, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-imidazole: Shares the imidazole ring but lacks the piperidinone moiety.
Piperidin-2-one: Contains the piperidinone structure but lacks the imidazole ring.
2-Methyl-5-nitro-1H-imidazole: Another imidazole derivative with different substituents.
Uniqueness
5-Amino-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one is unique due to the combination of the imidazole and piperidinone moieties. This dual functionality provides a versatile platform for chemical modifications and enhances its potential biological activity .
Propriétés
Formule moléculaire |
C9H14N4O |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
5-amino-6-(1-methylimidazol-2-yl)piperidin-2-one |
InChI |
InChI=1S/C9H14N4O/c1-13-5-4-11-9(13)8-6(10)2-3-7(14)12-8/h4-6,8H,2-3,10H2,1H3,(H,12,14) |
Clé InChI |
CEHGCOZLRVETJM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1C2C(CCC(=O)N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid](/img/structure/B12314017.png)


![2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B12314034.png)

![4-[(Dimethylamino)methyl]-3-methoxyaniline](/img/structure/B12314047.png)




![4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12314079.png)
![4-[(Oxan-4-yl)amino]benzonitrile](/img/structure/B12314093.png)


